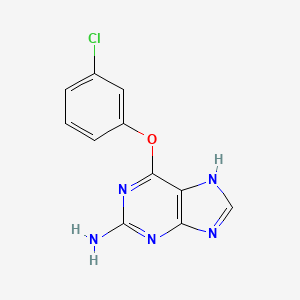
6-(3-chlorophenoxy)-7H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-chlorophenoxy)-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to the purine ring, which is a bicyclic aromatic heterocycle. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenoxy)-7H-purin-2-amine typically involves the reaction of 3-chlorophenol with a suitable purine precursor. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with 2,6-dichloropurine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom on the purine ring with the 3-chlorophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-(3-chlorophenoxy)-7H-purin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce various derivatives with different functional groups replacing the chlorophenoxy group.
科学研究应用
6-(3-chlorophenoxy)-7H-purin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, particularly those involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 6-(3-chlorophenoxy)-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes involved in purine metabolism. This can lead to alterations in cellular processes such as DNA replication, cell division, and signal transduction. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 2-(3-chlorophenoxy)ethanimidamide hydrochloride
- 5-((3-chlorophenoxy)methyl)-3-(1H-indol-2-yl)isoxazole
Uniqueness
6-(3-chlorophenoxy)-7H-purin-2-amine is unique due to its specific structure, which combines a purine ring with a chlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous for specific applications.
属性
分子式 |
C11H8ClN5O |
|---|---|
分子量 |
261.67 g/mol |
IUPAC 名称 |
6-(3-chlorophenoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8ClN5O/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) |
InChI 键 |
OMXPVPOJCNKBMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=NC3=C2NC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















